Sinensol G
Description
Sinensol G is a monomeric phenanthrene derivative isolated from Glycyrrhiza uralensis (licorice) and other related plant species. Structurally, it belongs to a class of hydroxybenzoyl-substituted phenanthrenes, characterized by a phenanthrene core with hydroxyl and benzoyl substituents at specific positions. This compound was first identified by Fukai et al. (1991) in G. uralensis and has since been studied for its bioactive properties, including moderate inhibitory activity against hepatitis B e-antigen (HBeAg) in vitro . Its structure (R1 = H, R2 = hydroxybenzoyl, R3 = H) distinguishes it from other derivatives in the Sinensol family .
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
7-methoxy-3-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C20H22O3/c1-12(2)4-5-14-9-17-13(10-18(14)21)6-7-15-8-16(23-3)11-19(22)20(15)17/h4,8-11,21-22H,5-7H2,1-3H3 |
InChI Key |
WCNJIPCUWRSMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C2CCC3=C(C2=C1)C(=CC(=C3)OC)O)O)C |
Synonyms |
sinensol G |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : this compound and Sinensol C both feature hydroxybenzoyl groups, but at different positions (R2 in this compound vs. R3 in Sinensol C) .
- Functional Groups : Sinensol A and E are methoxylated (OMe) at R2, whereas this compound is hydroxybenzoylated, suggesting divergent biological activities .
Pharmacological Activities
The table below compares reported bioactivities:
Q & A
Q. What are the established protocols for isolating Sinensol G from natural sources, and how can extraction efficiency be quantified?
To isolate this compound, researchers should employ chromatographic techniques (e.g., HPLC or column chromatography) guided by phytochemical screening. Extraction efficiency can be quantified using mass balance calculations:
Extraction Yield (%) = (Mass of isolated this compound / Initial mass of raw material) × 100
Validate purity via NMR and HPLC-MS, ensuring triplicate runs for reproducibility. Standardize protocols by referencing peer-reviewed isolation workflows for structurally similar compounds .
Q. How should researchers design controlled experiments to assess this compound’s bioactivity while minimizing confounding variables?
- Variables : Define independent (e.g., concentration, exposure time) and dependent variables (e.g., IC50 values, gene expression).
- Controls : Include negative (solvent-only) and positive controls (reference compounds).
- Replication : Use ≥3 biological replicates with randomized sample processing.
- Statistical Power : Conduct a pilot study to determine sample size using power analysis (α=0.05, β=0.2) .
Q. What validated analytical techniques are recommended for structural characterization of this compound, and how should data reproducibility be ensured?
- Core Techniques : NMR (¹H, ¹³C, 2D-COSY), HPLC-MS, and X-ray crystallography (if crystalline).
- Reproducibility :
Advanced Research Questions
Q. What statistical approaches are optimal for resolving contradictions in dose-response data across this compound studies?
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity Analysis : Test if outliers or methodological differences (e.g., cell lines, assay protocols) drive discrepancies.
- Bayesian Modeling : Quantify uncertainty in EC50 estimates by incorporating prior data .
Q. How can multi-omics integration be systematically applied to elucidate this compound’s mechanisms of action?
- Workflow :
- Transcriptomics : Identify differentially expressed genes via RNA-seq (|log2FC| >1, adj. p<0.05).
- Proteomics : Validate protein-level changes using TMT or SILAC labeling.
- Pathway Enrichment : Use tools like Metascape or STRING to map interacting pathways.
- Validation : Apply CRISPR/Cas9 knockouts or pharmacological inhibitors for key targets .
Q. What methodology should guide the development of structure-activity relationship (SAR) models for this compound derivatives?
- Data Collection : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation).
- Activity Profiling : Test derivatives in standardized assays (e.g., enzyme inhibition, cytotoxicity).
- Computational Modeling : Use QSAR tools (e.g., MOE, Schrödinger) to correlate structural descriptors (logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation .
Methodological Guidelines for Data Presentation
-
Tables : Include mean ± SD, sample size (n), and p-values for key comparisons. Example:
Concentration (μM) Inhibition (%) SD n p-value 10 65.2 4.1 3 0.003 20 82.7 3.8 3 <0.001 -
Figures : Use error bars for biological replicates and annotate statistical significance (***p<0.001) .
Literature Review Strategies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
